1-(3-Methyl-4-n-propoxyphenyl)ethanol
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Overview
Description
1-(3-Methyl-4-n-propoxyphenyl)ethanol is a chemical compound characterized by its phenyl ring substituted with a methyl group at the 3-position and a propoxy group at the 4-position, along with an ethanolic hydroxyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methyl-4-n-propoxyphenyl)ethanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 3-methylphenol with n-propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-4-n-propoxyphenyl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Substitution reactions may involve the replacement of the propoxy group with other functional groups using nucleophilic substitution reactions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted phenyl compounds.
Scientific Research Applications
1-(3-Methyl-4-n-propoxyphenyl)ethanol has several scientific research applications across different fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the design of bioactive compounds and pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3-Methyl-4-n-propoxyphenyl)ethanol exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological system and the intended therapeutic effect.
Comparison with Similar Compounds
1-(3-Methyl-4-n-propoxyphenyl)ethanol is similar to other phenolic compounds with varying substituents on the phenyl ring. Some similar compounds include:
1-(3-Methyl-4-methoxyphenyl)ethanol
1-(3-Methyl-4-ethoxyphenyl)ethanol
1-(3-Methyl-4-butoxyphenyl)ethanol
These compounds differ in the nature of the alkoxy group attached to the phenyl ring, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific combination of substituents, which may confer distinct properties and applications.
Properties
IUPAC Name |
1-(3-methyl-4-propoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-7-14-12-6-5-11(10(3)13)8-9(12)2/h5-6,8,10,13H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDOJSSGHSRCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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